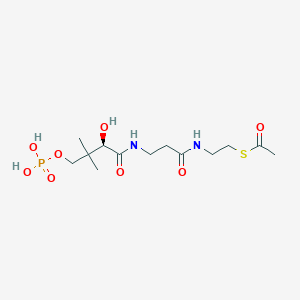

S-Acetylphosphopantetheine

Description

Structure

3D Structure

Properties

CAS No. |

129932-89-4 |

|---|---|

Molecular Formula |

C13H25N2O8PS |

Molecular Weight |

400.39 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoylamino]ethyl] ethanethioate |

InChI |

InChI=1S/C13H25N2O8PS/c1-9(16)25-7-6-14-10(17)4-5-15-12(19)11(18)13(2,3)8-23-24(20,21)22/h11,18H,4-8H2,1-3H3,(H,14,17)(H,15,19)(H2,20,21,22)/t11-/m0/s1 |

InChI Key |

AJFWMDFTVVFMHY-NSHDSACASA-N |

Isomeric SMILES |

CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)O)O |

Canonical SMILES |

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Integration of S Acetylphosphopantetheine

The De Novo Coenzyme A Biosynthesis Pathway and S-Acetylphosphopantetheine Intermediacy

The synthesis of Coenzyme A (CoA) is a fundamental metabolic process, essential for all domains of life. It is a highly conserved pathway that proceeds through five enzymatic steps, beginning with the precursor molecule, pantothenate, also known as vitamin B5. This de novo pathway is critical for producing CoA, a vital cofactor in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. nih.gov A key intermediate in this pathway is 4'-phosphopantetheine (B1211885). It is important to note that this compound is not a natural intermediate within the canonical de novo CoA biosynthesis pathway. Instead, it is a synthetic derivative of 4'-phosphopantetheine, developed for its potential therapeutic applications in bypassing certain enzymatic defects within the pathway. researchgate.netnih.gov

Precursor Role in Coenzyme A Synthesis

The primary and essential precursor for the de novo biosynthesis of Coenzyme A is pantothenate (vitamin B5). nih.gov As a vital nutrient that cannot be synthesized by mammals, it must be obtained from dietary sources. The entire five-step synthesis of CoA is dependent on the availability of pantothenate. The pathway sequentially builds upon this initial molecule to form the complex structure of CoA.

Enzymatic Steps Leading to Phosphopantetheine Formation

The formation of the crucial intermediate, 4'-phosphopantetheine, from pantothenate involves a series of three enzymatic reactions. These steps are catalyzed by specific enzymes that sequentially modify the pantothenate molecule, preparing it for the final stages of CoA synthesis.

Following the initial phosphorylation of pantothenate, the resulting 4'-phosphopantothenate undergoes two further enzymatic modifications to become 4'-phosphopantetheine. The first of these is catalyzed by Phosphopantothenoylcysteine Synthetase (PPCS). This enzyme facilitates the condensation of 4'-phosphopantothenate with the amino acid cysteine, a reaction that also requires ATP. This results in the formation of 4'-phosphopantothenoylcysteine.

Subsequently, the enzyme Phosphopantothenoylcysteine Decarboxylase (PPCDC) acts on 4'-phosphopantothenoylcysteine. As its name suggests, PPCDC removes the carboxyl group from the cysteine residue of the molecule. This decarboxylation step yields the key intermediate, 4'-phosphopantetheine. asm.org

Conversion of Phosphopantetheine to this compound and Coenzyme A

In the natural de novo biosynthesis pathway, the intermediate 4'-phosphopantetheine is directly converted into dephospho-CoA. This reaction is catalyzed by the enzyme 4'-phosphopantetheine adenylyltransferase (PPAT), which transfers an adenylyl group from ATP to 4'-phosphopantetheine. nih.gov The final step in the pathway is the phosphorylation of dephospho-CoA by the enzyme dephospho-CoA kinase (DPCK), which yields Coenzyme A. nih.gov In mammals, the PPAT and DPCK activities are carried out by a single bifunctional enzyme known as Coenzyme A synthase (COASY). nih.govresearchgate.net

There is no known natural enzymatic step that converts 4'-phosphopantetheine to this compound within this de novo pathway. This compound is a synthetically produced molecule where the thiol group of 4'-phosphopantetheine is acetylated. researchgate.net This modification makes the molecule more stable in serum and allows it to act as a precursor to acetyl-CoA, particularly in research and therapeutic contexts aimed at circumventing deficiencies in the initial steps of the CoA pathway, such as those caused by mutations in the PANK2 gene. researchgate.netnih.gov

This compound in Intermediary Metabolism

The role of this compound in intermediary metabolism is indirect and is predicated on its synthetic nature as a precursor to Coenzyme A. There is no evidence to suggest that this compound has a direct, independent role in metabolic pathways. Its primary function, when introduced into a biological system, is to be converted into CoA.

Once converted, the resulting CoA molecule and its subsequent acylated forms, most notably acetyl-CoA, are central to a vast array of metabolic processes. Acetyl-CoA is a pivotal molecule in intermediary metabolism, serving as a key link between glycolysis and the citric acid cycle, and as the primary substrate for the synthesis of fatty acids, cholesterol, and ketone bodies. Therefore, the metabolic significance of this compound lies in its ability to replenish the cellular pool of CoA, thereby supporting all the downstream metabolic functions that depend on this essential cofactor. mdpi.com

Mentioned Compounds

Role in Carbon Metabolism and Energy Homeostasis

The metabolic role of this compound is intrinsically linked to the cellular status of carbon metabolism and energy. The acetyl group it carries is derived from acetyl-coenzyme A (acetyl-CoA), a central hub in metabolism that connects the catabolism of carbohydrates, fats, and proteins with the tricarboxylic acid (TCA) cycle for energy production. mdpi.comyoutube.com The formation of this compound on an acyl carrier protein is a key juncture where carbon flux is directed away from energy generation (the TCA cycle) and towards anabolic pathways like fatty acid synthesis.

This diversion is tightly regulated by the energy state of the cell. Under conditions of high energy charge, when ATP is abundant and the TCA cycle is saturated, citrate (B86180) is transported from the mitochondria to the cytoplasm, where it is converted back into acetyl-CoA. This cytoplasmic acetyl-CoA is the primary source of the acetyl group for this compound, effectively channeling excess carbon from glucose and other energy sources into the storage form of fatty acids. Therefore, the synthesis of acetyl-ACP is a direct reflection of a cellular state of energy surplus, playing a crucial role in maintaining long-term energy homeostasis. unipmn.it

| Key Molecule | Metabolic Origin | Primary Role in Energy Homeostasis |

| Acetyl-CoA | Glycolysis, Fatty Acid Oxidation, Amino Acid Catabolism | Central substrate for the TCA cycle (energy production) or biosynthetic pathways (energy storage). mdpi.com |

| Citrate | TCA Cycle | Allosteric regulator and transport molecule for moving acetyl groups from mitochondria to the cytoplasm. |

| ATP | Oxidative Phosphorylation | High levels of ATP signal energy surplus, promoting the diversion of acetyl-CoA to storage pathways. |

Connections to Fatty Acid Metabolism and Acyl Carrier Proteins

This compound is a cornerstone of fatty acid biosynthesis, a process mediated by the Acyl Carrier Protein (ACP). The ACP is a small, highly conserved protein that functions as a scaffold for the construction of fatty acid chains. wikipedia.org However, in its nascently translated form (apo-ACP), it is inactive.

Activation requires a crucial post-translational modification where the 4'-phosphopantetheine prosthetic group is transferred from coenzyme A to a specific serine residue on the apo-ACP. wikipedia.org This reaction, catalyzed by acyl carrier protein synthase (ACPS), converts the inactive apo-ACP into the functional holo-ACP. wikipedia.org The attached 4'-phosphopantetheine moiety acts as a long, flexible arm, approximately 2 nm in length, which tethers the growing acyl chain and shuttles it between the various catalytic domains of the fatty acid synthase (FAS) complex. wikipedia.orgnih.gov

The process of fatty acid synthesis is initiated when the acetyl group from acetyl-CoA is transferred to the terminal thiol group of the holo-ACP's phosphopantetheine arm, forming this compound (as acetyl-ACP). This acetyl-ACP serves as the primer for the first round of elongation. It condenses with a malonyl group (also attached to an ACP) in a reaction that forms a four-carbon intermediate, releasing carbon dioxide. youtube.com This cycle of elongation, involving sequential reduction, dehydration, and another reduction, is repeated, with the growing fatty acid chain always remaining tethered to the phosphopantetheine arm of ACP until it reaches its final length. youtube.com

| Component | Function in Fatty Acid Synthesis |

| Apo-ACP | Inactive precursor of the Acyl Carrier Protein. |

| Holo-ACP | Active form of ACP, containing the 4'-phosphopantetheine prosthetic group. wikipedia.orgwikipedia.org |

| 4'-Phosphopantetheine | A flexible arm that carries the growing fatty acid chain between enzyme active sites. wikipedia.orgnih.gov |

| Acyl Carrier Protein Synthase (ACPS) | Enzyme that catalyzes the transfer of 4'-phosphopantetheine from CoA to apo-ACP. wikipedia.org |

| This compound (as Acetyl-ACP) | The "primer" molecule that provides the initial two-carbon unit for fatty acid chain synthesis. youtube.com |

| Malonyl-ACP | Provides the two-carbon units for the subsequent elongation steps in the cycle. youtube.comexlibrisgroup.com |

Enzymology and Catalytic Mechanisms Associated with S Acetylphosphopantetheine

Enzyme-S-Acetylphosphopantetheine Interactions

The interaction of enzymes with S-Acetylphosphopantetheine is largely defined by the enzymes of the CoA biosynthetic pathway. The presence of the S-acetyl group modifies the substrate characteristics compared to its precursor, 4'-phosphopantetheine (B1211885).

The primary enzyme expected to utilize the phosphopantetheine moiety of this compound is Phosphopantetheine Adenylyltransferase (PPAT) . This enzyme catalyzes the penultimate step in CoA biosynthesis, the transfer of an adenylyl group from ATP to 4'-phosphopantetheine. nih.govnih.gov While 4'-phosphopantetheine is the canonical substrate, the specificity of PPAT for the S-acetylated form is a key consideration. Studies on bypassing deficiencies in the enzyme Pantothenate Kinase (PANK) have utilized S-acetyl-4'-phosphopantetheine, suggesting that it can be processed by the downstream enzymes of the CoA pathway, including PPAT. This indicates that the enzyme may either recognize the acetylated form directly or that the acetyl group is removed by cellular thioesterases prior to the PPAT-catalyzed reaction.

Another relevant class of enzymes is Phosphotransacetylase (Pta) , which catalyzes the reversible reaction between acetyl-CoA and inorganic phosphate (B84403) to form acetyl phosphate and CoA. nih.govwikipedia.org While Pta's natural substrates are acetyl-CoA and phosphate, its function is fundamentally linked to the transfer of acetyl groups involving a CoA-related structure. The specificity of Pta is directed towards the entire acetyl-CoA molecule, making a direct, high-affinity interaction with the smaller this compound less likely in its primary catalytic function.

Finally, Phosphopantetheinyl Transferases (PPTases) are a superfamily of enzymes that transfer the 4'-phosphopantetheine group from CoA to a serine residue on acyl or peptidyl carrier proteins (ACPs or PCPs). nih.gov These enzymes exhibit broad substrate specificity, but their role is in the utilization of CoA as a donor molecule, not the synthesis of it from precursors like this compound. nih.govusp.br

The key enzymes interacting with the core structure of this compound are well-identified.

Phosphopantetheine Adenylyltransferase (PPAT): In prokaryotes, this enzyme is typically a monofunctional protein encoded by the coaD gene. asm.orgnih.gov It is an essential enzyme for bacterial growth. asm.orgnih.gov

Coenzyme A Synthase (COASY): In mammals, including humans, the PPAT activity is part of a bifunctional enzyme called Coenzyme A Synthase (COASY). mdpi.commdpi.com This protein also contains the dephospho-CoA kinase (DPCK) activity, which catalyzes the final step in CoA biosynthesis. mdpi.comnih.gov The existence of a single bifunctional protein for the last two steps is a key difference from the bacterial pathway. nih.gov

Two primary isoforms of human COASY, generated by alternative splicing, have been identified:

COASYα: This is considered the canonical isoform and is ubiquitously expressed across various tissues. nih.gov

COASYβ: This isoform contains an additional 29 amino acids at its N-terminus and is primarily expressed in the brain, heart, and kidney. mdpi.comnih.gov Both isoforms are localized to the mitochondria. nih.gov The functional difference imparted by the N-terminal extension is an area of ongoing research, but it contains a proline-rich sequence that may facilitate interactions with other proteins. nih.gov

Phosphotransacetylase (Pta): This enzyme, encoded by the pta gene in bacteria like E. coli, is central to acetate (B1210297) metabolism. uniprot.orgnih.gov While not directly synthesizing CoA, its role in managing the cellular pool of acetyl-CoA makes it relevant to the metabolic context of this compound.

| Enzyme | Gene (Bacteria) | Human Ortholog | Primary Function | Relevance to this compound |

|---|---|---|---|---|

| Phosphopantetheine Adenylyltransferase (PPAT) | coaD | COASY (PPAT domain) | Catalyzes the conversion of 4'-phosphopantetheine to dephospho-CoA. nih.gov | Likely utilizes this compound (or its de-acetylated form) as a substrate. |

| Coenzyme A Synthase (COASY) | N/A | COASY | Bifunctional enzyme with PPAT and dephospho-CoA kinase activities. mdpi.com | The human enzyme responsible for processing the phosphopantetheine moiety. Exists as α and β isoforms. nih.gov |

| Phosphotransacetylase (Pta) | pta | N/A | Reversible transfer of an acetyl group between acetyl-CoA and phosphate. nih.gov | Manages the acetyl-CoA pool, influencing the metabolic context of acetylated thiols. |

Mechanistic Studies of this compound-Related Enzymes

Understanding the catalytic mechanisms of enzymes that interact with this compound or its structural relatives provides insight into its biochemical fate.

Phosphotransacetylase (Pta): The catalytic mechanism of Pta from various organisms has been studied extensively. The enzyme catalyzes the reversible transfer of an acetyl group from acetyl phosphate to the thiol group of Coenzyme A. Kinetic analyses suggest that the reaction proceeds through a ternary complex involving the enzyme and both substrates (acetyl phosphate and CoA). asm.org The proposed mechanism involves base-catalyzed abstraction of the thiol proton from CoA by an active site residue (like Asp316 in Methanosarcina thermophila), which facilitates a nucleophilic attack by the resulting thiolate anion on the carbonyl carbon of acetyl phosphate. nih.govasm.org This forms a negatively charged transition state that is stabilized by other active site residues before the products (acetyl-CoA and phosphate) are released. nih.govasm.org

Phosphopantetheine Adenylyltransferase (PPAT): The mechanism of PPAT involves the Mg²⁺-dependent transfer of an adenylyl group (AMP) from ATP to the 4'-phosphate of 4'-phosphopantetheine, yielding dephospho-CoA and pyrophosphate. nih.govebi.ac.uk Kinetic studies of E. coli PPAT are consistent with a random bi-bi kinetic mechanism, where either substrate (ATP or 4'-phosphopantetheine) can bind to the enzyme first, and the products are released in no fixed order. ebi.ac.uknih.govasm.org The reaction proceeds via a direct in-line displacement, where the phosphate group of 4'-phosphopantetheine acts as a nucleophile, attacking the α-phosphate of ATP. nih.govebi.ac.uk

Phosphopantetheine Adenylyltransferase (PPAT): High-resolution crystal structures of bacterial PPAT have provided detailed views of its active site. nih.govnih.gov The binding site for 4'-phosphopantetheine is a well-defined pocket. The binding of ATP is stabilized by interactions with a conserved motif. In E. coli PPAT, specific residues have been identified as crucial for catalysis:

Thr10 and Lys42: These residues are proposed to orient the nucleophilic phosphate group of 4'-phosphopantetheine for an optimal in-line attack on ATP. nih.gov

His18: The side chain of this histidine is positioned to stabilize the pentacovalent transition state that forms during the adenylyl transfer. nih.gov

The binding of the product, dephospho-CoA, and the inhibitor, CoA, also occurs in this active site, with the adenine (B156593) moiety occupying the same pocket as that of ATP. nih.gov

Phosphotransacetylase (Pta): The active site of Pta is located in a cleft between two domains of the protein. nih.govresearchgate.net Crystal structures of Pta in complex with CoA or acetyl-CoA have revealed the specific interactions that mediate substrate binding. nih.govnih.gov In the Porphyromonas gingivalis Pta-acetyl-CoA complex, the adenine base of the substrate is recognized by hydrogen bonds with the main chain of Val150, while the phosphate groups interact with Arg89, Lys92, and Arg135. nih.gov In M. thermophila, key catalytic residues identified through structural and mutational studies include:

Asp316: Acts as a general base, abstracting a proton from the thiol group of CoA. nih.govasm.org

Ser309: Stabilizes the negatively charged transition state through hydrogen bonding. nih.govasm.org

Arg310: Binds and orients the acetyl phosphate substrate for the nucleophilic attack. nih.govasm.org

| Enzyme | Organism | Residue | Proposed Role | Reference |

|---|---|---|---|---|

| PPAT | E. coli | Thr10, Lys42 | Orienting the nucleophile (4'-phosphopantetheine) | nih.gov |

| His18 | Stabilization of the pentacovalent intermediate | nih.gov | ||

| - | - | - | ||

| Pta | M. thermophila | Asp316 | General base catalysis (proton abstraction from CoA) | nih.govasm.org |

| Ser309 | Stabilization of the negatively charged transition state | nih.govasm.org | ||

| Arg310 | Binds and orients acetyl phosphate | nih.govasm.org |

Structural Insights into Enzyme-S-Acetylphosphopantetheine Complexes

While crystal structures of enzymes in a direct complex with this compound are not available, extensive structural data for PPAT and Pta with their natural substrates, products, and analogues provide profound insights into how this compound would be recognized.

Phosphopantetheine Adenylyltransferase (PPAT): PPAT from several bacterial species has been crystallized, revealing a hexameric structure with 32 symmetry. nih.govnih.gov The monomer adopts a canonical Rossmann-like dinucleotide-binding fold. nih.govnih.gov The crystal structure of E. coli PPAT has been solved in complex with both ATP and its other substrate, 4'-phosphopantetheine. nih.gov These structures show the two substrates bound in close proximity within the active site, poised for the in-line transfer reaction. The pantetheine (B1680023) arm of the substrate extends into a specific channel. It is anticipated that this compound would bind in a highly similar fashion, with the acetylated thiol group located at the end of this channel. The binding mode of pantetheine, a close analogue lacking the phosphate group, has also been determined, showing it binds to the active site in a manner similar to 4'-phosphopantetheine. nih.gov

Phosphotransacetylase (Pta): The crystal structures of Pta from Bacillus subtilis and Methanosarcina thermophila have been determined. nih.govresearchgate.net The enzyme typically forms a homodimer. nih.gov The structure of M. thermophila Pta in complex with CoA reveals the substrate bound in a deep cleft at the interface of the two domains. nih.gov The pantetheine arm of CoA is deeply buried, with the reactive thiol positioned near the catalytic residues. asm.org The structure of P. gingivalis Pta has been solved in complex with its product, acetyl-CoA, providing a clear picture of how the acetylated pantetheine arm is accommodated within the active site. nih.gov These structures collectively demonstrate a conserved binding pocket for the pantetheine moiety, which would also be responsible for binding this compound if it were to act as a substrate or inhibitor.

Protein Interaction Networks and S Acetylphosphopantetheine

S-Acetylphosphopantetheine as a Ligand in Protein Binding

This compound is the acetylated form of the 4'-phosphopantetheine (B1211885) (4'-PP) prosthetic group, which is covalently attached to a serine residue in acyl carrier proteins (ACPs) and other carrier proteins. ebi.ac.uknih.gov This group serves as a "swinging arm" for the attachment and transfer of activated acyl groups in various metabolic pathways, including fatty acid and polyketide synthesis. ebi.ac.uk

As a component of Coenzyme A (acetyl-CoA), the this compound moiety is integral to the molecule's ability to bind to a vast array of enzymes. The binding of acetyl-CoA and other acyl-CoAs to proteins is essential for numerous biological functions, including metabolism, gene expression, and post-translational modifications. usp.brnih.gov The phosphopantetheine portion of the molecule is crucial for this binding. For instance, in phosphopantetheine adenylyltransferase (PPAT), a key enzyme in the CoA biosynthetic pathway, the phosphopantetheine arm of CoA and its product dephospho-CoA binds to the active site. nih.gov Structural studies have revealed specific conformations and binding pockets for the pantetheine (B1680023) arm within proteins, highlighting its importance as a ligand. nih.govresearchgate.net

The interaction is not limited to enzymatic reactions. Acyl-CoA binding proteins (ACBPs) are a family of proteins that bind long-chain acyl-CoA esters with high affinity and are involved in their intracellular transport and pool formation. nih.gov This binding is critical for buffering the concentration of free acyl-CoAs and mediating their regulatory effects. nih.gov

Global Analysis of Acyl-CoA/Protein Interaction Networks

Given the central role of acyl-CoAs in cellular processes, understanding the full scope of their protein interaction networks is crucial. Acyl-CoA/protein interactions are vital for functions ranging from membrane synthesis to macromolecular acetylation. biorxiv.org Despite their importance, a global understanding of these interactions has been limited.

To address this, chemoproteomic platforms have been developed for the high-throughput analysis of acyl-CoA/protein interactions within native cellular environments. biorxiv.orgnih.gov One such platform, CATNIP (CoA/AcetylTraNsferase Interaction Profiling), has been used to identify acetyl-CoA-binding proteins through unbiased clustering of competitive dose-response data. biorxiv.orgnih.gov This approach allows for a systems-level analysis of the features of protein networks that interact with acyl-CoAs. biorxiv.orgnih.gov

These global analyses have successfully identified a wide range of proteins that bind acetyl-CoA, revealing the selectivity of these interactions and identifying specific acyl-CoA engagement signatures. nih.gov The integration of chemoproteomics with systems biology provides a powerful tool for understanding the roles of acyl-CoA metabolites in health and disease. biorxiv.org The findings from these studies help to create a comprehensive resource for annotating acetyl-CoA binding proteins and their functions. biorxiv.orgstowers.org

| Methodology | Description | Key Findings | Reference |

|---|---|---|---|

| CATNIP (CoA/AcetylTraNsferase Interaction Profiling) | A chemoproteomic platform for high-throughput analysis of acyl-CoA/protein interactions in endogenous proteomes. Uses competitive dose-response data to identify binding proteins. | Identification of numerous acetyl-CoA-binding proteins; profiling of the selectivity of acyl-CoA/protein interactions; identification of specific acyl-CoA engagement signatures. | biorxiv.orgnih.gov |

| Systems-Level Analysis | Integrates chemoproteomic data with systems biology to assess features of protein networks that interact with acyl-CoAs. | Provides a resource for understanding the roles of acyl-CoA metabolites in biology and disease by mapping interaction networks. | biorxiv.orgnih.gov |

Influence of this compound on Protein-Protein Interactions

The 4'-phosphopantetheine moiety, whether acetylated or carrying other acyl chains, is a critical determinant of protein-protein interactions. The acyl carrier protein (ACP), which carries this prosthetic group, functions as a platform for delivering substrates in various biosynthetic pathways by interacting with a series of partner enzymes. mdpi.com

In human mitochondria, the acyl carrier protein (ACPM) is essential for mitochondrial function. nih.govnih.govrsc.org The 4'-phosphopantetheine cofactor is crucial for most of ACPM's interactions with other mitochondrial complexes, including those involved in iron-sulfur (Fe-S) cluster biosynthesis and respiration. nih.govnih.gov ACPM interacts with LYRM proteins, which are involved in the assembly and stability of these complexes. nih.govresearchgate.net Importantly, these interactions are dependent on the presence of long acyl chains attached to the 4'-phosphopantetheine cofactor. nih.govnih.govrsc.org This demonstrates that the acylation state of the phosphopantetheine arm directly influences the formation of stable protein-protein complexes.

Another example is found in the biosynthesis of the antibiotic mitomycin. The ACP, MmcB, interacts with other proteins, such as MitB and the reductase MitF, to facilitate modifications of the substrate. mdpi.com Surface plasmon resonance (SPR) analysis has been used to quantify these protein-protein interactions, revealing specific binding affinities that are essential for the assembly of the final product. mdpi.com

These examples underscore how the phosphopantetheine group and its acylation state act as a molecular recognition element, modulating the interaction of carrier proteins with their respective partners and thereby controlling the flow of metabolites through complex biosynthetic pathways.

Regulatory Functions and Post Translational Modifications Linked to S Acetylphosphopantetheine

S-Acetylphosphopantetheine in Metabolic Regulation

Modulation of Enzyme Activity and Metabolic Flux

The metabolic flux through pathways such as the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and amino acid metabolism is intricately linked to the availability of acetyl-CoA. As a precursor to acetyl-CoA, this compound indirectly influences these pathways. The concentration of acetyl-CoA can directly impact the activity of enzymes. For example, pyruvate (B1213749) dehydrogenase, a key enzyme linking glycolysis to the TCA cycle, is allosterically regulated by acetyl-CoA.

Furthermore, the process of protein acetylation, which utilizes acetyl-CoA as the acetyl group donor, is emerging as a major mechanism for controlling metabolic enzyme activity. This modification can alter an enzyme's catalytic efficiency, substrate affinity, and stability. By serving as a building block for acetyl-CoA, this compound is integral to the maintenance of the cellular acetylome and, consequently, the regulation of metabolic flux.

Role in Feedback and Feedforward Control Mechanisms

Feedback and feedforward control are essential mechanisms for maintaining metabolic homeostasis. In feedback inhibition, the end product of a metabolic pathway inhibits an earlier enzymatic step in the same pathway, preventing the overaccumulation of the product. Conversely, in feedforward regulation, a metabolite early in a pathway activates a downstream enzyme.

The role of this compound in these mechanisms is primarily indirect, through its contribution to the pool of CoA and its thioesters. For instance, Coenzyme A and its derivatives are known to act as feedback inhibitors of pantothenate kinase, a key regulatory enzyme in the CoA biosynthetic pathway researchgate.net. This feedback loop ensures that the intracellular concentration of CoA is tightly controlled. While direct involvement of this compound in such loops has not been extensively documented, its position upstream of CoA synthesis implies an indirect role in these regulatory circuits.

Post-Translational Modifications (PTMs) Involving this compound

This compound is a critical precursor for the 4'-phosphopantetheine (B1211885) moiety, which is essential for a specific and vital class of post-translational modifications. Additionally, its contribution to the acetyl-CoA pool links it to the broader landscape of protein acetylation.

Cysteine S-Acetylation and its Regulation

Cysteine S-acetylation is a post-translational modification where an acetyl group is attached to the thiol group of a cysteine residue. This modification is increasingly recognized as a significant regulator of protein function and cellular metabolism dntb.gov.uanih.gov. The primary donor for this acetylation reaction is believed to be acetyl-CoA nih.gov.

While this compound contains an acetyl group, its direct role as a donor for cysteine S-acetylation is not well-established. Instead, its contribution is more likely indirect, through its role as a precursor to acetyl-CoA. The cellular levels of acetyl-CoA are a critical determinant of the extent of protein acetylation, including on cysteine residues. Therefore, the metabolic pathways that generate this compound are crucial for maintaining the necessary pool of acetyl-CoA for these modifications to occur.

Protein Phosphopantetheinylation (4PPTylation) Mechanisms

Protein phosphopantetheinylation, or 4PPTylation, is an essential post-translational modification required for the function of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs) researchgate.netcreative-proteomics.com. These carrier proteins are central to the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides researchgate.net. The modification involves the transfer of a 4'-phosphopantetheine group from coenzyme A to a conserved serine residue on the apo-carrier protein, converting it to its active holo-form researchgate.netcreative-proteomics.com.

This transfer is catalyzed by a family of enzymes known as phosphopantetheinyl transferases (PPTases) researchgate.netcreative-proteomics.com. This compound is a direct precursor to 4'-phosphopantetheine, which is subsequently incorporated into coenzyme A. Therefore, this compound is fundamentally required for 4PPTylation to occur. The 4'-phosphopantetheinyl arm acts as a flexible tether, allowing the growing acyl or peptidyl chain to be shuttled between different active sites of the multi-enzyme synthase complexes researchgate.net.

Table 1: Key Components of Protein Phosphopantetheinylation

| Component | Role |

| This compound | Precursor to the 4'-phosphopantetheine moiety |

| Coenzyme A (CoA) | Donor of the 4'-phosphopantetheine group |

| Apo-carrier protein (Apo-ACP/PCP) | Inactive form of the carrier protein |

| Holo-carrier protein (Holo-ACP/PCP) | Active form of the carrier protein with the attached 4'-phosphopantetheinyl arm |

| Phosphopantetheinyl transferase (PPTase) | Enzyme that catalyzes the transfer of 4'-phosphopantetheine from CoA to the apo-carrier protein |

Cross-talk between this compound-Linked PTMs and Other Regulatory Modifications (e.g., Phosphorylation)

The interplay between different post-translational modifications, known as PTM crosstalk, adds a significant layer of complexity and refinement to cellular regulation. Phosphorylation is one of the most widespread and well-studied PTMs, and its crosstalk with acetylation is increasingly documented creative-proteomics.comdntb.gov.uanih.govnih.gov. This interplay can be synergistic or antagonistic, where one modification can influence the addition or removal of another.

Given that this compound is a precursor for both the 4'-phosphopantetheine moiety (in 4PPTylation) and the acetyl group (in protein acetylation via acetyl-CoA), there is potential for crosstalk between these PTMs and phosphorylation. For instance, the phosphorylation status of a protein could influence its accessibility to PPTases for 4PPTylation, or vice versa. Similarly, the acetylation of a protein, dependent on the acetyl-CoA pool derived from this compound, could affect its subsequent phosphorylation.

While direct experimental evidence detailing the crosstalk between 4PPTylation and phosphorylation is still emerging, the extensive documented interplay between acetylation and phosphorylation provides a strong basis for such interactions creative-proteomics.comdntb.gov.uanih.govnih.gov. For example, the phosphorylation of a protein can create a binding site for an acetyltransferase, thereby promoting acetylation at a nearby site. Conversely, acetylation can alter the conformation of a protein, either exposing or masking a site for phosphorylation. A study on NMDA receptor subunits has shown that S-acylation can enhance the phosphorylation of a tyrosine residue, which in turn affects receptor internalization. Although this example refers to S-acylation with a longer chain fatty acid, it illustrates the principle of how acylation can influence phosphorylation.

Advanced Methodologies for S Acetylphosphopantetheine Research

Analytical Techniques for Detection and Quantification

Accurate measurement of S-Acetylphosphopantetheine and its related metabolites is crucial for understanding their dynamics in biological systems. Modern analytical chemistry offers a suite of powerful tools for this purpose, characterized by high sensitivity and specificity.

Mass Spectrometry-Based Metabolomics (e.g., LC-MS/MS, UHPLC-MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a cornerstone for the analysis of CoA and its precursors, including this compound. nih.gov This technique offers high selectivity and sensitivity, allowing for the quantification of these molecules in complex biological samples. nih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry further enhances resolution and speed. digitellinc.com

Methodologies have been developed for the simultaneous quantification of multiple intermediates in the CoA biosynthetic pathway. nih.gov These methods often employ reversed-phase chromatography to separate the analytes before their detection by the mass spectrometer. researchgate.net The use of multiple reaction monitoring (MRM) in LC-MS/MS provides a highly specific and sensitive means of quantification. youtube.com

For instance, a UHPLC-MS/MS method can be developed to resolve CoA biosynthetic intermediates and short-chain acyl-CoAs. nih.gov Ion-pairing agents are sometimes used to improve the chromatographic retention of polar molecules like phosphopantetheine derivatives on C18 columns. nih.gov

Table 1: Example Parameters for LC-MS/MS Analysis of CoA Intermediates

| Parameter | Value |

|---|---|

| Column | Phenomenex Kinetex UHPLC C18 |

| Mobile Phase A | Varies by method |

| Mobile Phase B | Varies by method |

| Ion Pairing Agent | N,N-dimethylbutylamine (DMBA) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table is illustrative and specific conditions may vary based on the exact application.

Chromatographic Separation Methods (e.g., HPLC, GC)

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and purification of phosphopantetheine derivatives. nih.govresearchgate.net Reversed-phase HPLC is commonly used, and purification of enzymatically synthesized compounds like thiophosphate analogs of phosphopantetheine is often achieved using this method. mdpi.com The separation is typically monitored by UV detection. cellulosechemtechnol.ro

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful tool, particularly for the analysis of related metabolites like short-chain acyl-coenzyme A. nih.gov However, for non-volatile and thermally unstable compounds like this compound, HPLC and LC-MS are generally more suitable. nih.gov

Table 2: Chromatographic Methods for this compound and Related Compounds

| Method | Stationary Phase | Application |

|---|---|---|

| Reversed-Phase HPLC | C18 | Purification of phosphopantetheine analogs mdpi.com |

| Hydroxylapatite HPLC | Hydroxylapatite | Separation of phosphoinositides nih.govresearchgate.net |

| GC-MS | Varies | Analysis of short-chain acyl-CoAs nih.gov |

This table provides a general overview of chromatographic applications.

Biosensor and Immunoassay Developments for this compound Metabolites

While direct biosensors and immunoassays for this compound are not widely reported, techniques developed for closely related molecules like coenzyme A and pantothenic acid demonstrate the potential for such applications.

Biosensors: A semisynthetic biosensor for measuring CoA levels in different organelles of mammalian cells has been developed. nih.gov This sensor is based on an engineered fusion protein and its readout relies on CoA-dependent changes in Förster resonance energy transfer (FRET). nih.govresearchgate.net Genetically encoded fluorescent biosensors for acetyl-CoA have also been engineered, enabling the visualization of this key metabolite in living cells. biorxiv.org These approaches could potentially be adapted to create sensors for this compound. Electrochemical biosensors are also being explored for the detection of CoA, which could be relevant for monitoring the broader metabolic pathway. mdpi.com

Immunoassays: Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), have been developed for the detection of pantothenic acid, the precursor to this compound. nih.govfao.orgnih.gov These assays utilize monoclonal or polyclonal antibodies raised against pantothenic acid conjugates. nih.govnih.gov Both indirect competitive ELISA (ic-ELISA) and lateral flow immunoassay (LFIA) formats have been established for the rapid and sensitive detection of pantothenic acid in various samples. nih.govresearchgate.net The development of specific antibodies against this compound could enable the creation of similar immunoassays for its direct quantification.

Synthetic Biology and Chemical Biology Approaches

Synthetic and chemical biology offer powerful tools for the synthesis of this compound and its analogs, as well as for the engineering of metabolic pathways for its production.

Chemo-Enzymatic Synthesis of this compound and Analogs

The synthesis of this compound and its analogs can be achieved through chemo-enzymatic methods, which combine the precision of enzymatic reactions with the versatility of chemical synthesis. nih.govnih.gov A modular synthesis approach has been described for D-pantetheine and D-phosphopantetheine, which are precursors to coenzyme A. nih.govresearchgate.net This strategy involves the synthesis of three modules that are then joined using conventional peptide synthesis methods. nih.govresearchgate.net

Enzymes from the E. coli coenzyme A biosynthetic pathway, such as pantothenate kinase (PanK), phosphopantetheine adenylyltransferase (PPAT), and dephospho-CoA kinase (DPCK), are often utilized for the enzymatic steps. mdpi.com These enzymes can be used in a one-pot reaction to convert S-acylated pantetheine (B1680023) derivatives into the corresponding acyl-CoA molecules. nih.gov This approach has been successfully used to synthesize a variety of acyl-CoA thioesters. acs.org

Furthermore, chemo-enzymatic methods have been employed to produce thiophosphate analogs of phosphopantetheine, dephospho-CoA, and CoA, which can be used to study the stability and biomimetic potential of these molecules. mdpi.com

Pathway Reconstruction and Engineering for this compound Production

Metabolic engineering of microorganisms like Escherichia coli provides a promising avenue for the production of this compound and other valuable chemicals. pnnl.govmdpi.com This involves the reconstruction and optimization of biosynthetic pathways. The coenzyme A biosynthetic pathway has been extensively studied and reconstructed in various organisms, including archaea and humans, through comparative genomics. nih.govnih.govresearchgate.netoup.comresearchgate.net

In E. coli, the genes encoding the enzymes for CoA biosynthesis are well-characterized. nih.govresearchgate.net By overexpressing key enzymes in the pathway and optimizing the supply of precursors, it is possible to enhance the production of intermediates like 4'-phosphopantetheine (B1211885). nih.govnih.gov Strategies for metabolic engineering can include:

Overexpression of pathway enzymes: Increasing the levels of enzymes such as pantothenate kinase can drive the flux towards this compound.

Blocking competing pathways: Deleting genes for pathways that consume precursors can redirect metabolic flux towards the desired product.

Systems metabolic engineering: This approach combines system-wide analysis of metabolic networks with genetic engineering to develop highly efficient production strains. pnnl.govresearchgate.net

These advanced methodologies are continually evolving, providing researchers with increasingly powerful tools to investigate the intricate roles of this compound in cellular metabolism.

In Vitro and Cell-Based Model Systems for Functional Investigations

In vitro and cell-based models are indispensable for dissecting the precise roles of this compound and related metabolites in cellular processes. These systems permit controlled experimental conditions to investigate metabolic pathways, enzyme function, and the systemic effects of metabolic perturbations.

Cell line models are crucial for studying inborn errors of metabolism, where a specific enzyme in a metabolic pathway is deficient due to a genetic mutation. In such cases, supplying cells with a downstream product of the defective enzyme can help bypass the metabolic block, thereby restoring the pathway's function and allowing researchers to study the consequences of the deficiency and the efficacy of potential therapeutic strategies.

A prominent example involves the use of 4'-phosphopantetheine, a direct precursor to this compound, in models of Pantothenate Kinase-Associated Neurodegeneration (PKAN). PKAN is a debilitating neurodegenerative disorder caused by mutations in the PANK2 gene. nih.govnih.gov The PANK2 enzyme catalyzes the first and rate-limiting step in the biosynthesis of Coenzyme A (CoA), a vital cofactor for numerous metabolic reactions. nih.govnih.gov A deficiency in PANK2 leads to a cascade of cellular dysfunctions, including impaired mitochondrial respiration, increased reactive oxygen species (ROS) production, and iron accumulation in the brain. nih.govnih.gov

Researchers have utilized patient-derived cell lines, such as fibroblasts and induced pluripotent stem cell (iPSC)-derived neurons, to model PKAN. nih.govnih.gov In these cell models, the administration of 4'-phosphopantetheine has been shown to successfully bypass the defective PANK2 enzyme. nih.govnih.gov Because 4'-phosphopantetheine is an intermediate that appears later in the CoA synthesis pathway, its supplementation can replenish the cellular CoA pool, even in the absence of functional PANK2. nih.gov Studies have demonstrated that this bypass strategy can reverse many of the pathological phenotypes observed in PKAN cell models. For example, treatment with 4'-phosphopantetheine has been shown to normalize CoA levels, correct defects in iron and dopamine (B1211576) metabolism, and restore the activity of crucial mitochondrial enzymes like complex I and pyruvate (B1213749) dehydrogenase. nih.govnih.gov

These pathway bypass studies in cell lines not only provide strong evidence for the underlying mechanisms of the disease but also serve as a powerful platform for testing the therapeutic potential of compounds like 4'-phosphopantetheine and its derivatives. nih.govmdpi.com

Table 1: Research Findings from Pathway Bypass Studies in PKAN Cell Models

| Model System | Metabolic Defect | Intervention | Observed Outcome | Reference |

|---|---|---|---|---|

| PKAN patient-derived neurons (from iPSCs) | PANK2 mutation leading to CoA deficiency, increased ROS, mitochondrial dysfunction. | CoA supplementation | Prevented neuronal death, restored mitochondrial function, and reduced ROS formation. | nih.gov |

| Pank2 knockout mouse model and human fibroblasts | Perturbations in CoA, iron, and dopamine metabolism; functional defects in mitochondrial complex I and pyruvate dehydrogenase. | 4'-phosphopantetheine administration | Normalized levels of CoA, iron, and dopamine-related biomarkers; restored mitochondrial enzyme activities. | nih.govnih.gov |

| Drosophila model of PKAN and human S2 cells | Decreased CoA levels leading to reduced histone and tubulin acetylation. | Pantethine supplementation (a precursor that can replenish CoA) | Restored protein acetylation levels and partially rescued neurodegenerative phenotypes. | embopress.org |

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, provides a functional readout of the cell's physiological state. nih.gov The application of metabolomic profiling is particularly valuable in studies involving this compound and its precursors to precisely quantify the biochemical impact of interventions, such as the pathway bypass strategies described previously.

In the context of cellular models for CoA biosynthesis disorders, metabolomic techniques are essential for validating the efficacy of a treatment. mdpi.com Advanced analytical platforms, primarily liquid chromatography-mass spectrometry (LC-MS), are employed to obtain a comprehensive snapshot of the metabolome. plos.orgnih.gov This allows for the simultaneous measurement of hundreds to thousands of metabolites, offering a highly detailed view of cellular biochemistry. nih.gov

When a compound like 4'-phosphopantetheine is introduced into a PANK2-deficient cell line, metabolomic profiling serves several key purposes:

Confirmation of Target Engagement: It verifies that the administered compound is taken up by the cells and converted into the intended downstream products, such as dephospho-CoA and CoA itself.

Assessment of Pathway Restoration: It quantifies the extent to which the depleted CoA pool is restored and whether the levels of related thioesters, like acetyl-CoA, are normalized.

Evaluation of Downstream Effects: It reveals the broader impact on cellular metabolism. For instance, in PKAN models, metabolomics can demonstrate the correction of secondary defects, such as abnormalities in the tricarboxylic acid (TCA) cycle, amino acid metabolism, and lipid metabolism. nih.govmdpi.com

Biomarker Discovery: Untargeted metabolomic approaches can identify novel, unexpected metabolic changes, potentially uncovering new biomarkers to track disease progression or therapeutic response. nih.gov

By comparing the metabolic profiles of untreated, treated, and healthy control cells, researchers can gain deep insights into the pathological mechanisms of the disease and confirm that a therapeutic intervention corrects the metabolic dysregulation at a systemic level. nih.gov This approach provides robust, quantitative evidence of a compound's functional effect within the cellular system. nih.gov

Table 2: Application of Metabolomic Profiling in Cellular Systems

| Analytical Technique | Cellular System | Purpose of Analysis | Key Metabolites/Pathways Analyzed | Reference |

|---|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Human cell models of PKAN | To assess the metabolic consequences of CoA deficiency and the corrective effects of pathway bypass. | Coenzyme A, Acetyl-CoA, Iron-related biomarkers, Dopamine metabolites, Tricarboxylic acid (TCA) cycle intermediates. | nih.gov |

| UPLC-MS/MS | Breast cancer patient samples | To identify metabolic biomarkers and pathways associated with disease prognosis post-radiotherapy. | Amino acid metabolism (phenylalanine, tyrosine, tryptophan), Carbohydrate metabolism (glucose). | nih.gov |

| LC-MS/MS | Renal allograft patient samples (serum and urine) | To explore metabolomic abnormalities associated with chronic allograft dysfunction. | Tryptophan, Glutamine, Dimethylarginine isomers, Short-chain acylcarnitines. | plos.org |

| UPLC-QTOF-MS | Mouse urine samples | To distinguish drug metabolites from changes in the endogenous metabolome using stable isotopes. | Pantothenic acid, Isobutrylcarnitine, and drug-specific metabolites. | nih.gov |

S Acetylphosphopantetheine in Specialized Biological Contexts

Involvement in Secondary Metabolite Biosynthesis Pathways

The biosynthesis of a vast array of secondary metabolites, particularly polyketides and nonribosomal peptides, is dependent on large multienzyme complexes known as polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs), respectively. nih.govnih.gov Central to the function of these enzymatic assembly lines are carrier protein domains—acyl carrier proteins (ACPs) in PKSs and peptidyl carrier proteins (PCPs) in NRPSs—that must be converted from their inactive apo-form to an active holo-form. nih.gov This activation is achieved through the post-translational attachment of a 4'-phosphopantetheine (B1211885) moiety, transferred from coenzyme A by the action of 4'-phosphopantetheinyl transferases (PPTases). nih.govnih.gov

The terminal thiol group of the attached phosphopantetheine arm is then acylated, most commonly with an acetyl group from acetyl-CoA, to form S-acetylphosphopantetheine. nih.gov This S-acetyl group serves as the crucial "starter unit" for the iterative, assembly-line synthesis of the polyketide or nonribosomal peptide chain. utexas.edu The acetyl group is transferred to a ketosynthase (KS) domain, initiating the condensation with the first "extender unit," typically malonyl-CoA or methylmalonyl-CoA in polyketide synthesis. utexas.edu

Detailed research findings have elucidated the indispensable role of this this compound-mediated initiation in the production of numerous bioactive compounds. For instance, the biosynthesis of enediyne antitumor antibiotics, such as C-1027 and neocarzinostatin, is initiated by a distinct polyketide synthase that utilizes an acetyl group to begin the assembly of the polyene core structure. nih.gov Similarly, the production of aryl polyenes by the probiotic Escherichia coli Nissle 1917 involves an this compound starter unit on an acyl carrier protein. nih.gov In the realm of nonribosomal peptides, while the initiation is more varied and often involves an amino acid, the fundamental principle of a carrier protein activated by a phosphopantetheine moiety remains the same. nih.govnih.gov The lipopeptide surfactin (B1297464), produced by Bacillus subtilis, is a well-studied example where the biosynthesis is dependent on the Sfp PPTase, which activates the PCP domains of the surfactin synthetase. nih.govnih.gov

| Secondary Metabolite Class | Specific Example | Producing Organism | Role of this compound Moiety |

|---|---|---|---|

| Polyketides (Enediynes) | C-1027, Neocarzinostatin | Streptomyces globisporus, Streptomyces carzinostaticus | Serves as the primer for the biosynthesis of the polyketide core. nih.gov |

| Polyketides (Aryl Polyenes) | Aryl Polyene Isomers | Escherichia coli Nissle 1917 | Initiates the assembly of the aryl polyene backbone. nih.gov |

| Nonribosomal Peptides (Lipopeptides) | Surfactin | Bacillus subtilis | The phosphopantetheine moiety is essential for tethering the growing peptide chain, initiated by an amino acid. nih.govnih.gov |

Roles in Microbial Metabolism and Inter-Species Interactions

The significance of this compound extends beyond the intracellular biosynthesis of secondary metabolites to the broader context of microbial metabolism and the complex web of inter-species interactions. The very products synthesized through its involvement are often key players in mediating these ecological relationships. Many polyketides and nonribosomal peptides function as antibiotics, siderophores, virulence factors, and signaling molecules, profoundly influencing the fitness and behavior of microbial communities. nih.govnih.gov

Antibiotics, such as abyssomicins from Streptomyces species and penicyclones from Penicillium species, are used in chemical warfare between competing microbes, a process known as antagonism. nih.govmdpi.com The production of these compounds, initiated by the this compound moiety, allows the producing organism to inhibit the growth of competitors and secure its ecological niche. This competition is a fundamental driver of microbial community structure and dynamics.

Conversely, some secondary metabolites facilitate cooperative interactions. Siderophores, for instance, are high-affinity iron-chelating molecules produced by many bacteria to scavenge for the essential nutrient iron. mdpi.com The nonribosomal synthesis of siderophores like enterobactin (B1671361) and bacillibactin is a classic example of a process reliant on phosphopantetheinylated carrier proteins. mdpi.com By secreting siderophores, microorganisms can support not only their own growth but also that of neighboring kin or even different species that possess the necessary receptors to utilize the iron-siderophore complex.

Furthermore, certain secondary metabolites act as signaling molecules in processes like quorum sensing, which allows bacteria to coordinate their behavior in a cell-density-dependent manner. nih.govnih.gov Surfactin, a lipopeptide from B. subtilis, is a potent biosurfactant and also functions as a signaling molecule that can induce biofilm formation and swarming motility. nih.gov This coordinated behavior is crucial for the establishment and maturation of microbial communities. The production of such signaling molecules, dependent on the biosynthetic machinery primed by this compound, directly links cellular metabolism to community-level interactions and functions. Therefore, this compound is not merely a biosynthetic precursor but a critical molecular link to the social lives of microorganisms.

| Secondary Metabolite | Biosynthetic Origin | Ecological Role | Type of Interaction |

|---|---|---|---|

| Abyssomicins | Polyketide | Antibacterial activity against drug-resistant pathogens like MRSA. nih.gov | Competition (Antagonism) |

| Enterobactin, Bacillibactin | Nonribosomal Peptide | High-affinity iron acquisition (siderophore). mdpi.com | Cooperation/Competition |

| Surfactin | Nonribosomal Peptide | Biosurfactant, signaling for biofilm formation and motility. nih.gov | Communication/Cooperation |

| Aryl Polyenes | Polyketide | Contribute to biofilm formation in E. coli Nissle 1917. nih.gov | Community Structuring |

Emerging Research Directions for S Acetylphosphopantetheine Studies

Elucidating Novel Biochemical Roles and Pathways

S-Acetylphosphopantetheine is primarily recognized as a key intermediate in the canonical Coenzyme A (CoA) biosynthetic pathway. researchgate.netnih.gov CoA is a vital cellular cofactor involved in numerous metabolic reactions, including the synthesis and degradation of fatty acids and the operation of the tricarboxylic acid (TCA) cycle. nih.govmdpi.com Research has highlighted the potential of this compound as a therapeutic agent for conditions like pantothenate kinase-associated neurodegeneration (PKAN), where the CoA synthesis pathway is impaired. researchgate.netnih.gov By bypassing the defective enzymatic step, this compound can potentially restore CoA levels. researchgate.netnih.gov

Emerging research aims to uncover roles for this compound beyond this precursor function. Given that levels of CoA and its derivatives like acetyl-CoA can influence processes such as protein acetylation and gene expression, researchers are investigating whether this compound itself has signaling roles or participates in other metabolic pathways. researchgate.netnih.gov Studies are exploring its interaction with other metabolic networks and its potential influence on cellular processes like cell growth and signal transduction. researchgate.net For instance, investigations into its stability in serum and its ability to rescue phenotypes induced by pantothenate kinase deficiency suggest a direct translational potential. researchgate.netnih.gov

Future work will likely focus on:

Identifying novel enzymes that may metabolize or interact with this compound.

Exploring its role in post-translational modifications of proteins, similar to the well-established role of acetyl-CoA.

Investigating its potential as a regulatory molecule in metabolic feedback loops.

Integration of Multi-Omics Data for Systems-Level Understanding

To achieve a comprehensive understanding of this compound's role in cellular physiology, researchers are turning to systems biology and multi-omics approaches. nih.govyoutube.com This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of how this compound influences the entire cellular machinery. nih.govresearchgate.net

By exposing cells or model organisms to this compound and subsequently analyzing the changes across these different molecular layers, scientists can map its systemic effects. For example, transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can track shifts in the concentrations of various metabolites. nih.govyoutube.com This integrated approach can help delineate the distinct functions of different subcellular pools of CoA and its precursors. nih.govresearchgate.net

This systems-level view is crucial for understanding how metabolic adaptations occur in response to changes in this compound levels, which is particularly relevant when considering its therapeutic applications. researchgate.net

Below is an interactive table illustrating how different omics data can be integrated for a systems-level understanding of this compound.

| Omics Layer | Data Generated | Biological Question Addressed | Example Finding |

| Transcriptomics | mRNA expression levels | Which gene networks are activated or repressed by this compound? | Upregulation of genes involved in fatty acid synthesis. |

| Proteomics | Protein abundance and modifications | How does this compound affect the cellular proteome and protein acetylation? | Increased acetylation of histone proteins, suggesting epigenetic changes. |

| Metabolomics | Metabolite concentrations | What is the global impact of this compound on cellular metabolism? | Altered levels of intermediates in the TCA cycle and glycolysis. |

| Fluxomics | Metabolic reaction rates | How does this compound alter the flow of molecules through metabolic pathways? | Increased flux through the CoA biosynthesis pathway. |

Development of Advanced Research Tools and Probes

A significant bottleneck in studying the specific roles of this compound is the lack of tools to track and manipulate it within a living cell. To address this, a key research direction is the development of advanced chemical probes. eubopen.orgnih.gov These tools are essential for visualizing the molecule's subcellular localization, quantifying its concentration, and identifying its binding partners.

Current efforts are focused on creating:

Fluorescent Probes: Synthesizing fluorescently tagged analogs of this compound that mimic the behavior of the natural molecule. These probes would allow for real-time imaging of its distribution and dynamics within cells. A direct and continuous assay for the enzyme class that utilizes phosphopantetheine has been developed based on monitoring the polarization of a fluorescent analog. researchgate.net

Affinity-Based Probes: Designing probes that can be used to isolate and identify proteins that interact with this compound. These tools often incorporate a reactive group to covalently link to binding partners and a tag (like biotin) for subsequent purification and identification via mass spectrometry.

Genetically Encoded Sensors: Developing protein-based sensors that change their fluorescence or other properties upon binding to this compound, enabling dynamic monitoring of its concentration in specific cellular compartments.

These advanced tools will be invaluable for dissecting the precise mechanisms of action of this compound and for screening potential therapeutic compounds that modulate its pathways. nih.govthermofisher.com

Computational Modeling and Prediction of this compound Dynamics

Computational modeling has become an indispensable tool for understanding complex biological systems. nih.gov In the context of this compound, computational approaches are being employed to predict its behavior and interactions at a molecular level.

Key computational methods include:

Molecular Dynamics (MD) Simulations: These simulations model the atom-by-atom movement of this compound and its interactions with enzymes in the CoA pathway. einsteinmed.edu MD can provide insights into the binding affinity and conformational changes that occur during enzymatic reactions, helping to understand substrate specificity and catalytic mechanisms. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the accuracy of quantum mechanics for the reactive part of the system with the efficiency of molecular mechanics for the surrounding protein environment. It is used to model the enzymatic reactions involving this compound in detail.

These predictive models, when integrated with experimental data from multi-omics studies, can provide a powerful framework for generating new hypotheses and guiding future experimental research into the roles of this compound. nih.gov

Q & A

Q. How can researchers ensure reproducibility in this compound-dependent enzyme assays?

- Methodological Answer : Adhere to FAIR data principles by documenting protocols in structured formats (e.g., protocols.io ). Share raw datasets and analysis code via repositories like Zenodo. Include technical and biological replicates in experimental designs, and report power analyses to justify sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.